methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride
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Overview
Description
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a hydrochloride salt of methyl 3-[(3R)-pyrrolidin-3-yl]propanoate, which is an ester derivative of pyrrolidine. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride typically involves the esterification of 3-[(3R)-pyrrolidin-3-yl]propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The ester is then crystallized and purified through recrystallization techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes and receptors. The compound may also participate in various metabolic pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidin-3-yl)propanoate
- Ethyl 3-(pyrrolidin-3-yl)propanoate
- Methyl 3-(pyrrolidin-2-yl)propanoate
Uniqueness
Methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride is unique due to its specific stereochemistry (3R configuration) and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research applications where precise control over chemical properties is required.
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 3-[(3R)-pyrrolidin-3-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
FUSNRWBEGDWOIB-OGFXRTJISA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1CCNC1.Cl |
Canonical SMILES |
COC(=O)CCC1CCNC1.Cl |
Origin of Product |
United States |
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